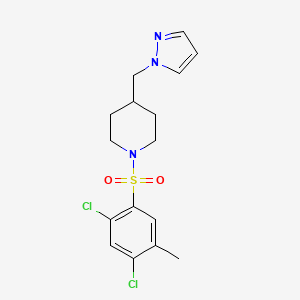
4-((1H-pyrazol-1-yl)methyl)-1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1H-pyrazol-1-yl)methyl)-1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidine is a chemical compound that has gained attention in scientific research due to its potential applications.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
A study by Turov (2020) focused on the anticancer activity of a series of polyfunctional substituted 1,3-thiazoles, showing significant effectiveness against various cancer cell lines. Although not directly mentioning the specified compound, this research indicates the broader interest in similar structures for anticancer purposes. The most effective compounds demonstrated potential across a wide range of cancers, suggesting that modifications of the piperidine and pyrazole groups could be beneficial for anticancer drug development Turov, 2020.
Receptor Antagonism
Research into receptor antagonism has highlighted the synthesis and evaluation of derivatives, including structures similar to the given compound, for their potential in inhibiting specific receptors. One study detailed the synthesis and pharmacological testing of biaryl pyrazole sulfonamide derivatives, noting the loss of CB1 receptor antagonism with certain structural modifications Srivastava et al., 2008. This underscores the importance of structural components in designing receptor-specific antagonists.
Antimicrobial Activity
The antimicrobial properties of derivatives featuring similar structural motifs have been explored, indicating potential applications in fighting bacterial and fungal infections. El‐Emary et al. (2002) synthesized new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, demonstrating significant antimicrobial activity El‐Emary, Al-muaikel, & Moustafa, 2002. This suggests that the compound , with its pyrazole and sulfonamide groups, could also possess useful antimicrobial properties.
Synthesis and Chemical Applications
The synthesis of novel compounds incorporating similar structural frameworks has been widely investigated for their potential in various chemical applications, including as intermediates in drug synthesis or as novel materials. For example, the work by Fussell et al. (2012) on a key intermediate in the synthesis of Crizotinib showcases the relevance of such structures in pharmaceutical development Fussell, Luan, Peach, & Scotney, 2012.
Eigenschaften
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O2S/c1-12-9-16(15(18)10-14(12)17)24(22,23)21-7-3-13(4-8-21)11-20-6-2-5-19-20/h2,5-6,9-10,13H,3-4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGKTPNIXKVAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,2-Dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptan-5-yl)prop-2-en-1-one](/img/structure/B2812911.png)
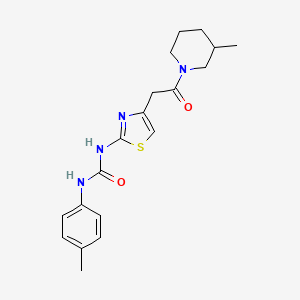
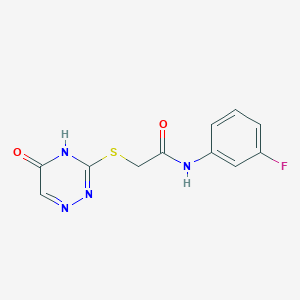
![2-[(Cyclopropylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B2812920.png)
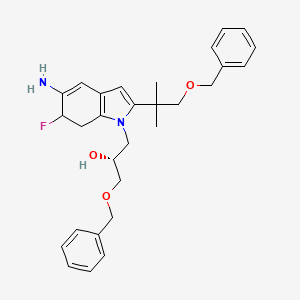

![3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-1-(3-methoxyphenyl)urea](/img/structure/B2812923.png)

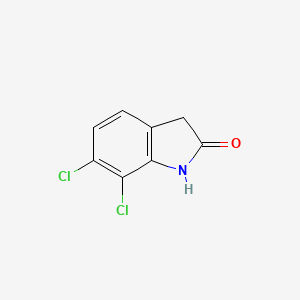
![(E)-4-[(2-Bromopyridine-4-carbonyl)amino]but-2-enoic acid](/img/structure/B2812927.png)
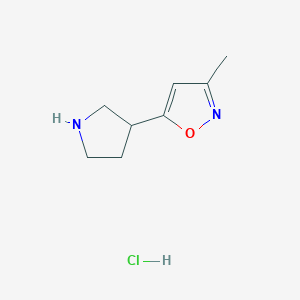
![3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2812930.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2812931.png)
